Cyclohexyl 2-anilinoacetate
Description
Overview of α-Amino Acid Esters in Organic Chemistry Research
Alpha-amino acid esters are fundamental building blocks in organic synthesis. Current time information in Bangalore, IN.google.com They serve as protected forms of α-amino acids, allowing for a wide range of chemical transformations on the ester or other parts of the molecule without interference from the typically reactive carboxylic acid and amine groups. Their importance is highlighted by their extensive use in the synthesis of peptides, pharmaceuticals, and other complex nitrogen-containing molecules. wikipedia.org
Recent research has focused on developing novel methods for the synthesis of α-amino acid esters, including organocatalytic approaches for enantioselective synthesis and methods utilizing decarboxylation. google.comgoogleapis.com These advancements aim to provide efficient and environmentally benign routes to these crucial compounds. Furthermore, α-amino acid esters are precursors for the synthesis of other valuable structures, such as polysubstituted pyrroles, through reactions like copper-promoted dehydrogenation. Current time information in Bangalore, IN.
Structural Classification and Nomenclature of 2-Anilinoacetate Derivatives
The 2-anilinoacetate derivatives are a subclass of α-amino acid esters. Their general structure consists of an acetate (B1210297) group where one of the α-hydrogens is replaced by an anilino group (a phenylamino (B1219803) group). The nomenclature of these compounds follows standard IUPAC rules. For the parent compound, "2-anilinoacetate" refers to the core structure, and the specific ester is named based on the alcohol component (e.g., methyl, ethyl, cyclohexyl).
The structure can be varied in several ways:
The Ester Group: The alcohol portion of the ester can range from simple alkyl groups (methyl, ethyl) to more complex cyclic or aromatic groups (cyclohexyl, phenyl). rsc.org
The Aniline (B41778) Ring: The phenyl ring of the anilino moiety can be substituted with various functional groups at different positions.
The Nitrogen Atom: The nitrogen of the anilino group can be further substituted, for example, with a phenylsulfonyl group.
This modularity allows for the fine-tuning of the molecule's physical and chemical properties.
Academic Relevance of the Anilinoacetate Moiety in Synthetic Pathways
The anilinoacetate moiety is a key structural motif in a variety of synthetic pathways. It serves as a versatile precursor for the construction of more complex molecular architectures. For instance, the synthesis of α-anilinoketones, α-anilinoamides, and other related compounds often starts from or proceeds through an α-anilinoester intermediate.
However, the synthesis of α-anilinoesters can be challenging, with some methods reporting moderate to low yields. This is potentially due to the reduced electrophilicity of the ester carbonyl carbon compared to a ketone, and the possibility of competing aminolysis reactions. Despite these challenges, the development of new synthetic strategies, such as one-pot protocols for the synthesis of α,α-diaryl α-amino esters from α-keto esters and anilines, highlights the continued academic interest in this class of compounds. The anilinoacetate core is also found in more complex structures that are investigated for their potential biological activities.
Contextualizing Cyclohexyl 2-Anilinoacetate within Anilinoacetate Chemistry
This compound, also known as N-phenylglycine cyclohexyl ester, is a specific derivative within the anilinoacetate family. The presence of the cyclohexyl group, a bulky and non-polar cyclic alkyl group, can influence the compound's physical properties, such as its solubility and crystallinity, compared to its smaller alkyl ester counterparts.
The synthesis of this compound can be achieved through standard esterification methods. googleapis.com This particular ester is also relevant in the context of resolving racemic mixtures of phenylglycine, an important precursor for various pharmaceuticals. google.com The use of a cyclohexyl ester in such resolutions demonstrates a practical application of this specific derivative. google.com The reactivity of this compound is expected to be similar to other anilinoacetate esters, with the cyclohexyl group primarily influencing steric interactions in its reactions.
Compound Data
Below is a table of compounds mentioned in this article with some of their key properties.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₁₉NO₂ | 233.31 |
| N-Phenylglycine | C₈H₉NO₂ | 151.16 |
| Ethyl 2-anilinoacetate | C₁₀H₁₃NO₂ | 179.22 |
| Methyl 2-anilinoacetate | C₉H₁₁NO₂ | 165.19 |
| N-Benzoylthiocarbamoyl-N-phenylglycine | C₁₆H₁₄N₂O₃S | 330.36 |
| 3-Benzoyl-1-phenyl-2-thiohydantoin | C₁₆H₁₂N₂O₂S | 312.35 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
cyclohexyl 2-anilinoacetate |
InChI |
InChI=1S/C14H19NO2/c16-14(17-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
KVBSSIFDRRUVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations in Cyclohexyl 2 Anilinoacetate Chemistry
Reaction Mechanisms of Ester Formation
The synthesis of cyclohexyl 2-anilinoacetate, like other esters, can be achieved through several mechanistic pathways, primarily categorized as acid-catalyzed and base-catalyzed esterification.
Acid-Catalyzed Esterification Mechanisms
Acid-catalyzed esterification, famously known as Fischer esterification, is a reversible reaction between a carboxylic acid and an alcohol, producing an ester and water. The formation of this compound from 2-anilinoacetic acid and cyclohexanol (B46403) under acidic conditions proceeds through a nucleophilic acyl substitution mechanism.
The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (cyclohexanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. The entire process is an equilibrium, and to favor the formation of the ester, it is common to use an excess of one of the reactants or to remove water as it is formed.
Table 1: Key Steps in Acid-Catalyzed Esterification of this compound
| Step | Description |
| 1. Protonation | The carbonyl oxygen of 2-anilinoacetic acid is protonated by the acid catalyst. |
| 2. Nucleophilic Attack | The lone pair of electrons on the oxygen of cyclohexanol attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton is transferred from the cyclohexyl hydroxyl group to one of the original hydroxyl groups. |
| 5. Elimination of Water | A molecule of water is eliminated as a leaving group. |
| 6. Deprotonation | The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst. |
Base-Catalyzed Esterification Mechanisms
Base-catalyzed esterification, often referred to as transesterification when starting from another ester, involves the reaction of an alcohol with an ester in the presence of a base. To form this compound, one could envision a reaction between methyl 2-anilinoacetate and cyclohexanol catalyzed by a base.
In this mechanism, the base removes a proton from the alcohol (cyclohexanol), creating a more potent nucleophile, the cyclohexoxide ion. This alkoxide then attacks the carbonyl carbon of the starting ester (e.g., methyl 2-anilinoacetate), leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide group (methoxide in this example) to form the new ester, this compound.
Nucleophilic Substitution Mechanisms at the α-Carbon (SN1, SN2)
Nucleophilic substitution reactions (SN1 and SN2) typically occur at sp³-hybridized carbon atoms bearing a good leaving group. In the context of this compound, the α-carbon is the carbon atom adjacent to the carbonyl group.
Direct nucleophilic substitution at the α-carbon of a simple ester via SN1 or SN2 mechanisms is generally not a favorable process. For an SN1 reaction to occur, a stable carbocation would need to form at the α-position upon the departure of a leaving group. However, the formation of a carbocation adjacent to a carbonyl group is destabilized by the electron-withdrawing nature of the carbonyl, making the SN1 pathway highly unlikely. jove.comjove.com
Similarly, an SN2 reaction at the α-carbon would require a nucleophile to attack this carbon and displace a leaving group. In this compound, there is no inherent good leaving group attached to the α-carbon. While reactions at the α-carbon are common in carbonyl chemistry, they typically proceed through the formation of an enol or enolate intermediate, where the α-carbon acts as a nucleophile rather than an electrophilic center for direct substitution. For a direct SN2 reaction to occur at the α-carbon, the substrate would generally need to be an α-halo ester, where the halogen acts as the leaving group. wikipedia.orgjove.com
Table 2: Viability of SN1 and SN2 Mechanisms at the α-Carbon of this compound
| Mechanism | Feasibility | Rationale |
| SN1 | Highly Unlikely | The formation of a carbocation at the α-carbon is energetically unfavorable due to the destabilizing inductive effect of the adjacent carbonyl group. jove.comjove.com |
| SN2 | Highly Unlikely | The α-carbon lacks a suitable leaving group for a nucleophile to displace. Reactions at the α-carbon typically proceed via enolate intermediates. |
Mechanisms of Ester Hydrolysis and Saponification
Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. The mechanisms of ester hydrolysis are diverse and are classified based on the catalyst (Acid or Base), the bond that is cleaved (Acyl-oxygen or Alkyl-oxygen), and the molecularity of the rate-determining step (unimolecular or bimolecular).
Acid-Catalyzed Hydrolysis (AAC1, AAC2, AAL1, AAL2)
The nomenclature for these mechanisms, established by Ingold, provides a systematic way to describe the reaction pathway. "A" stands for acid-catalyzed, "AC" for acyl-oxygen cleavage, "AL" for alkyl-oxygen cleavage, "1" for unimolecular, and "2" for bimolecular.
AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common mechanism for the acid-catalyzed hydrolysis of esters and is the microscopic reverse of the Fischer esterification. chemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol lead to the carboxylic acid.
AAC1 (Acid-catalyzed, Acyl-oxygen cleavage, unimolecular): This is a rare mechanism that is observed for sterically hindered esters in strongly acidic conditions. chemistrysteps.com It involves the protonation of the ester, followed by a slow, unimolecular cleavage of the acyl-oxygen bond to form an acylium ion and an alcohol. The acylium ion then reacts with water to form the carboxylic acid.
AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism occurs when the alcohol portion of the ester can form a stable carbocation (e.g., from a tertiary alcohol). chemistrysteps.com The reaction is initiated by protonation of the carbonyl oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form a carboxylic acid and a stable carbocation. The carbocation then reacts with water.
AAL2 (Acid-catalyzed, Alkyl-oxygen cleavage, bimolecular): This mechanism, which would involve a bimolecular nucleophilic attack by water on the alkyl group of the protonated ester, has not been observed experimentally. chemistrysteps.com
Table 3: Summary of Acid-Catalyzed Ester Hydrolysis Mechanisms
| Mechanism | Description | Favored by |
| AAC2 | Bimolecular attack of water on the protonated carbonyl group with acyl-oxygen cleavage. | Most common mechanism for primary and secondary esters. |
| AAC1 | Unimolecular formation of an acylium ion with acyl-oxygen cleavage. | Sterically hindered esters in strong acid. |
| AAL1 | Unimolecular formation of a stable carbocation from the alcohol moiety with alkyl-oxygen cleavage. | Esters with alcohol groups that form stable carbocations (e.g., tertiary). |
| AAL2 | Bimolecular attack of water on the alkyl group with alkyl-oxygen cleavage. | Not observed. |
Base-Catalyzed Hydrolysis (BAC1, BAC2, BAL1, BAL2)
Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. The nomenclature follows the same pattern as for acid-catalyzed hydrolysis, with "B" indicating base-catalysis.
BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common mechanism for base-catalyzed ester hydrolysis. chemistrysteps.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion, which then deprotonates the newly formed carboxylic acid.
BAC1 (Base-catalyzed, Acyl-oxygen cleavage, unimolecular): This mechanism, involving the unimolecular dissociation of the ester into an acylium ion and an alkoxide, has not been observed in solution. chemistrysteps.com The departure of a strongly basic alkoxide ion is highly unfavorable.
BAL1 (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism is analogous to the AAL1 pathway and occurs in neutral or weakly basic solutions with esters that can form stable carbocations from the alcohol part. chemistrysteps.com It involves the unimolecular cleavage of the alkyl-oxygen bond.
BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): This is a rare mechanism, analogous to an SN2 reaction, where a hydroxide ion attacks the alkyl carbon of the ester, displacing the carboxylate as the leaving group. It has been observed in cases where the acyl group is very sterically hindered, making the BAC2 pathway difficult. wikipedia.orgcdnsciencepub.com
Table 4: Summary of Base-Catalyzed Ester Hydrolysis Mechanisms
| Mechanism | Description | Favored by |
| BAC2 | Bimolecular attack of hydroxide on the carbonyl group with acyl-oxygen cleavage. | Most common mechanism for ester hydrolysis in base. |
| BAC1 | Unimolecular formation of an acylium ion with acyl-oxygen cleavage. | Not observed. |
| BAL1 | Unimolecular formation of a stable carbocation from the alcohol moiety with alkyl-oxygen cleavage. | Esters with alcohol groups that form stable carbocations, in neutral or weakly basic conditions. |
| BAL2 | Bimolecular attack of hydroxide on the alkyl group with alkyl-oxygen cleavage. | Very rare, for highly sterically hindered esters. |
Investigating Intramembrane Rearrangements and Cyclizations
The chemical reactivity of this compound is significantly influenced by the potential for intramolecular rearrangements and cyclization reactions. These transformations, primarily leading to the formation of heterocyclic structures, are of considerable interest in synthetic organic chemistry due to the prevalence of such motifs in biologically active molecules. The key intramolecular process for this compound is the cyclization to form N-phenyl-2-oxindole, a reaction that can be promoted under various conditions.
One of the most common intramolecular reactions for N-aryl-α-amino acid esters is the formation of oxindoles. organic-chemistry.org This occurs through an intramolecular aminolysis/condensation reaction where the nitrogen atom of the anilino group attacks the carbonyl carbon of the ester. This process is often facilitated by heat or the presence of a catalyst.
Studies on related N-aryl glycine (B1666218) esters have shown that thermal cyclization can lead to the formation of oxindoles. This type of reaction typically involves heating the substrate, which provides the necessary activation energy for the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ester carbonyl. The subsequent elimination of cyclohexanol drives the reaction towards the formation of the stable five-membered lactam ring of the oxindole (B195798).
Acid catalysis is another effective method for promoting the cyclization of N-aryl-α-amino acid esters. In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic aniline nitrogen. The reaction then proceeds through a tetrahedral intermediate, followed by the elimination of cyclohexanol to yield the oxindole product.
Palladium-catalyzed reactions are also widely employed for the synthesis of oxindoles from appropriate precursors. organic-chemistry.org While direct intramolecular cyclization of this compound via this method is not the most common route, related palladium-catalyzed α-arylations of amides and esters are fundamental in oxindole synthesis. organic-chemistry.org These reactions typically involve the formation of a carbon-carbon bond between the α-carbon of the ester and the ortho-position of the aniline ring. For this compound, a related process would be an intramolecular C-H activation/amination reaction, though this is a more advanced and less common approach compared to the direct nucleophilic attack on the ester.
The propensity for these intramolecular reactions is a key feature of the chemistry of this compound, providing a direct pathway to the valuable oxindole scaffold. The specific conditions required for these transformations can be tailored to optimize the yield and purity of the resulting heterocyclic product.
Below is a table summarizing the expected outcomes of intramolecular reactions of this compound under different conditions, based on analogous reactions in the literature.
| Entry | Condition | Expected Major Product | General Observations |
| 1 | Thermal (e.g., reflux in high-boiling solvent) | N-phenyl-2-oxindole | Reaction proceeds via intramolecular aminolysis with the elimination of cyclohexanol. Yields can be variable depending on temperature and solvent. |
| 2 | Acid-Catalyzed (e.g., H₂SO₄, PPA) | N-phenyl-2-oxindole | Protonation of the ester carbonyl activates it for nucleophilic attack by the aniline nitrogen. Generally provides good yields. |
| 3 | Base-Catalyzed (e.g., NaH, t-BuOK) | N-phenyl-2-oxindole | The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack on the ester carbonyl. |
| 4 | Palladium-Catalyzed (e.g., Pd(OAc)₂ with phosphine (B1218219) ligand) | Potential for C-H activation pathways | While less direct for this substrate, related systems undergo intramolecular C-H activation/amination to form heterocyclic rings. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H NMR Studies
High-resolution proton (¹H) NMR spectroscopy is a fundamental technique for determining the number of different types of protons in a molecule, their relative numbers, and their electronic environments. In the case of Cyclohexyl 2-anilinoacetate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the methylene (B1212753) group of the acetate (B1210297) moiety, and the aromatic protons of the anilino group.
The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the protons on the carbon atom attached to the oxygen of the ester group would be deshielded and appear at a lower field compared to the other cyclohexyl protons. Similarly, the aromatic protons would resonate in the characteristic downfield region. The integration of these signals would provide the ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Multiplet |
| N-H Proton | ~4.0 - 5.0 | Broad Singlet |
| O-CH (Cyclohexyl) | ~4.5 - 5.0 | Multiplet |
| CO-CH₂-N | ~3.8 - 4.2 | Singlet |
| Cyclohexyl Protons | 1.0 - 2.0 | Multiplets |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR and 2D NMR Techniques (COSY, HSQC, HMBC)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons would indicate their functional group environment (e.g., carbonyl, aromatic, aliphatic).
To further elucidate the complex structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons and map out the spin systems within the molecule, such as the cyclohexyl ring and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the acetate moiety to the cyclohexyl and anilino groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 170 - 175 |
| Aromatic Carbons | 110 - 150 |
| O-CH (Cyclohexyl) | 70 - 80 |
| CO-CH₂-N | 45 - 55 |
| Cyclohexyl Carbons | 20 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₉NO₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pathways of Anilinoacetate Esters
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. For anilinoacetate esters, characteristic fragmentation pathways would be expected.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements. For this compound, key fragment ions could arise from:
Cleavage of the ester bond, leading to the formation of a cyclohexyl cation or a 2-anilinoacetyl radical cation.
Loss of the entire cyclohexoxy group.
Fragmentation of the cyclohexyl ring.
Cleavage at the C-N bond of the anilino group.
The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the connectivity of its different parts.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 233 | [C₁₄H₁₉NO₂]⁺ | Molecular Ion |
| 151 | [C₈H₈NO₂]⁺ | Loss of cyclohexene (B86901) (C₆H₁₀) via rearrangement |
| 134 | [C₈H₈NO]⁺ | Loss of the cyclohexoxy group and subsequent rearrangement |
| 93 | [C₆H₇N]⁺ | Aniline (B41778) cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and methylene groups, and peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
C-N stretch: An absorption in the range of 1250-1350 cm⁻¹.
C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ for the ester C-O bond.
Aromatic C=C bends: Peaks in the fingerprint region (below 1500 cm⁻¹) that can indicate the substitution pattern of the aromatic ring.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (amine) | 3300 - 3500 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (ester) | 1730 - 1750 |
| C-N (amine) | 1250 - 1350 |
| C-O (ester) | 1000 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
Following an extensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), it has been determined that the specific single-crystal X-ray diffraction data for this compound is not publicly available. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound cannot be provided at this time.
The determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's chemical and physical properties.
While crystallographic data for closely related structures or derivatives may exist, a direct analysis of this compound has not been reported in the accessible scientific literature. The absence of this data precludes a detailed discussion of its specific solid-state conformation and packing in a crystalline lattice. Should the crystal structure of this compound be determined and published in the future, this section will be updated to include the relevant crystallographic data and structural analysis.
Computational and Theoretical Chemistry Studies of Cyclohexyl 2 Anilinoacetate and Its Analogs
Quantum-Chemical Calculations (e.g., DFT, G4 Method)
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like Cyclohexyl 2-anilinoacetate from first principles. Methods like DFT (e.g., with the B3LYP functional) and high-accuracy methods like the Gaussian-4 (G4) theory are used to calculate optimized molecular geometries, electronic structures, and thermochemical data.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For this compound, DFT calculations would reveal that the HOMO is likely localized on the electron-rich aniline (B41778) ring and the nitrogen atom, which are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group of the ester, making it the most probable site for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Location | Implied Reactivity |
|---|---|---|
| HOMO | Aniline ring, Nitrogen lone pair | Site for electrophilic attack, electron donation |
| LUMO | Carbonyl group (C=O) of the ester | Site for nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | N/A (requires calculation) | Indicator of chemical reactivity and stability |
This compound possesses significant conformational flexibility due to the rotatable bonds in the cyclohexyl ring, the ester linkage, and the anilino group. Conformational analysis is a computational process used to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. By systematically rotating bonds and calculating the potential energy of each resulting conformer, a potential energy surface can be mapped.
For the cyclohexyl ring, the "chair" conformation is known to be the most stable. However, the orientation of the bulky 2-anilinoacetate substituent (axial vs. equatorial) must be determined. The equatorial position is generally favored for large substituents to minimize steric hindrance. Further analysis would involve rotating the C-O and N-C bonds to find the global energy minimum, which represents the most populated conformation of the molecule under standard conditions.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Following geometric optimization, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. This spectrum can be compared to experimental data to confirm the structure or used to assign specific vibrational modes to observed peaks. In a study on the analog Cyclohexyl acetate (B1210297) , theoretical calculations were used to assign the characteristic vibrational modes. A similar analysis for this compound would identify key vibrations.
Table 2: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine (Anilino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2850 - 2960 |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 |
| C-N Stretch | Anilino Group | 1250 - 1360 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often limited to single molecules in a vacuum, MD simulations can model the behavior of molecules in bulk, in solution, or interacting with other molecules, such as a biological membrane.
For this compound, MD simulations could be employed to:
Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water, ethanol) by examining radial distribution functions and hydrogen bonding patterns.
Predict Physical Properties: Simulate the compound in its liquid state to predict properties like density, viscosity, and diffusion coefficients.
Analyze Interactions with Membranes: Investigate how the molecule partitions into and permeates through a lipid bilayer, which is crucial for understanding its bioavailability. Studies on other esters have used MD to explore their permeation mechanisms and effects on membrane properties.
Reaction Pathway Analysis and Transition State Calculations
Computational chemistry is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For this compound, several reaction pathways could be of interest:
Ester Hydrolysis: The cleavage of the ester bond is a common reaction. Calculations could model both acid- and base-catalyzed hydrolysis pathways to determine the activation energies and reaction rates.
N-H Bond Reactivity: The reactivity of the amine proton could be investigated.
Bond Cleavage: A DFT study on the cleavage of the C-N bond in the closely related analog N-cyclohexylaniline (cyclohexyl phenyl amine) demonstrated how transition metal ions could catalytically influence the breaking of this bond. A similar approach could be used to study the stability and degradation pathways of this compound.
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physical properties. These models are essential in drug design and materials science for predicting the properties of untested molecules.
To build a QSAR model for analogs of this compound, one would first synthesize or computationally design a library of related compounds with varying substituents on the aniline ring or modifications to the cyclohexyl group. Next, quantum-chemical calculations (typically DFT) are used to compute a set of molecular descriptors for each analog. These can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Descriptors based on the 2D graph of the molecule.
These descriptors are then used as independent variables in a regression analysis against an observed activity (e.g., IC₅₀ value for enzyme inhibition). Numerous studies on aniline and cyclohexyl derivatives have successfully used this approach. For instance, a QSAR study on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas used calculated atomic charges and lipophilicity to build a predictive model for their anticancer activity. A similar methodology could be applied to predict the activity of novel this compound derivatives.
Solvent Effects in Theoretical Modeling
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on this compound and its direct analogs concerning solvent effects. While computational chemistry is a powerful tool for understanding how solvents influence molecular properties, it appears that this particular compound has not been the subject of such focused research.
In theoretical modeling, the effect of a solvent is a critical factor that can significantly alter the geometry, electronic structure, and reactivity of a solute molecule. Solvents are typically modeled using either implicit or explicit approaches.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute. Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). These models are widely used to calculate properties such as solvation free energies, which indicate how favorably a solute dissolves in a particular solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational simulation, surrounding the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more accurate and detailed picture of the solvation shell and its influence on the solute's behavior.
Hybrid Models: These models combine both implicit and explicit approaches. Typically, the first solvation shell, where specific interactions are most important, is modeled explicitly, while the bulk solvent is treated as a continuum. This offers a balance between computational cost and accuracy.
The choice of the solvation model and the level of theory (e.g., Density Functional Theory - DFT) are crucial for obtaining reliable theoretical predictions. Different solvents can have a profound impact on various calculated parameters of a molecule like this compound. For instance, polar solvents would be expected to stabilize polar conformers or transition states to a greater extent than nonpolar solvents. This can influence conformational equilibria, reaction rates, and spectroscopic properties.
A hypothetical study on this compound could involve calculating its optimized geometry, dipole moment, and frontier molecular orbital energies in a vacuum and in a series of solvents with varying polarities. The results would likely demonstrate how the solvent's dielectric constant influences these properties. For example, the dipole moment would be expected to increase in more polar solvents due to the solute's electronic polarization in response to the solvent's reaction field.
Below is a hypothetical data table illustrating the kind of results that such a computational study might produce for this compound in different solvents. It is crucial to note that this data is purely illustrative and not based on actual research findings.
Hypothetical Solvent Effects on Calculated Properties of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Energy Gap (eV) |
|---|---|---|---|
| Gas Phase (Vacuum) | 1.00 | 2.50 | 5.80 |
| n-Hexane | 1.88 | 2.75 | 5.75 |
| Chloroform | 4.81 | 3.10 | 5.60 |
| Ethanol | 24.55 | 3.50 | 5.45 |
| Water | 78.39 | 3.80 | 5.30 |
Without dedicated research on this compound, any discussion on solvent effects remains speculative and based on general principles of computational chemistry. Future theoretical studies are necessary to provide specific insights into the behavior of this compound in different solvent environments.
Derivatives and Structural Modifications of Anilinoacetate Esters
Synthesis of Substituted Anilinoacetate Esters
The synthesis of substituted anilinoacetate esters often begins with the preparation of appropriately substituted anilines. A variety of methods exist for introducing substituents onto the aniline (B41778) ring, which can then be reacted to form the final ester product.
One common strategy involves the N-alkylation of a substituted aniline with an α-haloacetate, such as ethyl chloroacetate. The substituents on the aniline ring can be diverse, ranging from simple alkyl and alkoxy groups to halogens and nitro groups, allowing for fine-tuning of the molecule's electronic and steric properties.
Alternative methods focus on constructing the substituted aniline itself through multi-component reactions. For instance, a three-component reaction involving 1,3-diketones, acetone, and various amines can produce meta-substituted anilines under mild conditions. These pre-functionalized anilines are then available for conversion into the desired anilinoacetate esters.
Another relevant synthetic pathway proceeds through an aminonitrile intermediate. For example, the Strecker reaction between a ketone (like 1-benzyl-4-piperidinone) and aniline forms an aminonitrile. This nitrile group can then be converted to the corresponding methyl ester through a series of steps involving hydration to an amide and subsequent hydrolysis to a carboxylic acid, followed by esterification.
The table below summarizes various synthetic approaches to key precursors for substituted anilinoacetate esters.
| Precursor/Target | Synthetic Method | Key Reagents | Reference |
| Substituted Anilines | Three-component benzannulation | 1,3-diketones, Acetone, Amines | |
| N-Alkylated Anilines | Reductive Amination | 2,6-diethyl aniline, Aldehydes, Pd/C, Ammonium (B1175870) formate | jocpr.com |
| Anilino Methyl Ester | From Aminonitrile | 1-benzyl-4-piperidinone, Aniline, Trifluoroacetic acid, Sulfuric acid |
Exploration of Different Alcohol Moieties (Beyond Cyclohexyl)
While the cyclohexyl group provides a specific lipophilic character, replacing it with other alcohol moieties can significantly alter the ester's properties, such as solubility, volatility, and reactivity. The exploration of different alcohol groups in anilinoacetate esters can be achieved primarily through two synthetic routes: direct esterification and transesterification.
Direct Esterification: This method involves reacting 2-anilinoacetic acid with the desired alcohol (e.g., methanol (B129727), ethanol, propanol) under acidic conditions, a process known as Fischer esterification. This approach is fundamental for creating a library of anilinoacetate esters with varied alkyl or aryl alcohol components.
Transesterification: This is a powerful and widely used method for converting one ester into another. masterorganicchemistry.com An existing anilinoacetate ester, such as methyl or ethyl anilinoacetate, can be reacted with a different alcohol (e.g., isopropanol, benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. wikipedia.orgyoutube.com The reaction involves the exchange of the original alcohol group for the new one. masterorganicchemistry.comwikipedia.org Driving the reaction to completion often involves using a large excess of the new alcohol or removing the displaced alcohol (e.g., methanol or ethanol) by distillation. wikipedia.org This technique is particularly useful for synthesizing esters from higher boiling point alcohols. wikipedia.org
The mechanism for transesterification proceeds through a tetrahedral intermediate. wikipedia.orgyoutube.com
Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. youtube.com
Base Catalysis: A base (typically an alkoxide corresponding to the new alcohol) deprotonates the incoming alcohol, increasing its nucleophilicity for attack on the carbonyl carbon. masterorganicchemistry.comyoutube.com
The following table showcases various alcohol moieties that can be incorporated to form different anilinoacetate esters.
| Alcohol Moiety | Resulting Ester Name | Common Synthetic Method |
| Methyl | Methyl 2-anilinoacetate | Direct Esterification / Transesterification |
| Ethyl | Ethyl 2-anilinoacetate | Direct Esterification / Transesterification |
| Propyl | Propyl 2-anilinoacetate | Transesterification |
| Isopropyl | Isopropyl 2-anilinoacetate | Transesterification |
| Benzyl | Benzyl 2-anilinoacetate | Transesterification |
Amide and Hydrazide Analogues of Anilinoacetates
The ester functionality of anilinoacetates can be readily converted into amide or hydrazide groups, leading to analogues with different hydrogen bonding capabilities and chemical stability. These conversions are typically achieved by reacting the anilinoacetate ester with an appropriate amine or hydrazine (B178648) derivative.
The synthesis of amide analogues involves the aminolysis of the ester. For example, reacting methyl or ethyl anilinoacetate with a primary or secondary amine (e.g., aniline, benzylamine) yields the corresponding N-substituted 2-anilinoacetamide. This reaction is often facilitated by heating.
Similarly, hydrazide analogues are formed through the hydrazinolysis of the ester. Treatment of an anilinoacetate ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) results in the formation of 2-anilinoacetohydrazide. These hydrazides can serve as intermediates for synthesizing more complex heterocyclic structures. This approach is analogous to the preparation of dihydrazide derivatives of methotrexate (B535133) from its diethyl ester.
The table below provides examples of reagents used to convert anilinoacetate esters into amide and hydrazide analogues.
| Reagent | Resulting Functional Group | Product Class |
| Ammonia | Primary Amide (-CONH₂) | 2-Anilinoacetamide |
| Primary Amine (R-NH₂) | Secondary Amide (-CONHR) | N-Alkyl/Aryl-2-anilinoacetamide |
| Secondary Amine (R₂NH) | Tertiary Amide (-CONR₂) | N,N-Dialkyl/Aryl-2-anilinoacetamide |
| Hydrazine (N₂H₄) | Hydrazide (-CONHNH₂) | 2-Anilinoacetohydrazide |
Incorporation into Polymeric Structures
Anilinoacetate derivatives can be utilized as monomers for the synthesis of functional polymers. The aniline moiety is the key component that enables polymerization, typically through oxidative coupling, to form polyaniline (PANI) and its derivatives. rroij.com Polyanilines are a well-known class of conducting polymers with applications in sensors, electronics, and anti-corrosion coatings.
The synthesis of these polymers is generally achieved through the chemical oxidative polymerization of the aniline-containing monomer. rroij.com A common procedure involves dissolving the anilinoacetate monomer in an acidic solution (e.g., hydrochloric acid) and then adding an oxidizing agent, such as ammonium persulfate, dropwise. rroij.com The reaction proceeds, leading to the formation of a polymer precipitate which can be isolated, washed, and dried.
By incorporating the anilinoacetate functional group, the resulting polymer gains specific properties. The ester group can serve as a site for further post-polymerization modification or can influence the polymer's solubility and processing characteristics. The structure of the substituent on the aniline ring can also impact the final properties of the polymer, such as its morphology and electrical conductivity. For example, studies on other substituted anilines have shown that changing the substituent can alter the polymer's surface morphology from a heterogeneous structure to a more uniform spherical one.
The following table outlines the general components for the polymerization of an aniline-based monomer.
| Component | Role | Example |
| Monomer | Repeating unit of the polymer | Cyclohexyl 2-anilinoacetate |
| Oxidant | Initiates polymerization | Ammonium persulfate |
| Medium | Solvent and proton source | Aqueous Hydrochloric Acid (HCl) |
Coordination Chemistry of Anilinoacetate Ligands
Metal Complexes of Anilinoacetate Derivatives
Anilinoacetate derivatives, acting as N-modified glycine (B1666218) ligands, readily form complexes with transition metal ions such as Cu(II), Co(II), Ni(II), Zn(II), and Fe(II). researchgate.net These organic compounds typically function as bidentate ligands. researchgate.net The formation of these complexes is often indicated by changes in color and melting points compared to the free ligand. researchgate.net
The most common coordination mode for anilinoacetate and related N-aryl amino acid ligands is as a bidentate N,O-donor. wikipedia.org Coordination occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. researchgate.netwikipedia.org This bidentate chelation is a common feature for α-amino acids and their derivatives when coordinating with transition metals. wikipedia.org
The geometry of the resulting metal complex is influenced by the metal ion and the stoichiometry of the complex. For instance, with metal ions that favor octahedral coordination, complexes with a 1:3 metal-to-ligand stoichiometry, [M(anilinoacetate)₃]z, can form. wikipedia.org These octahedral complexes can exist as facial (fac) and meridional (mer) isomers. wikipedia.org
| Metal Ion | Typical Coordination Number | Common Geometries | Reference |
| Co(II), Ni(II) | 6 | Octahedral | researchgate.net |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | researchgate.net |
| Zn(II) | 4 | Tetrahedral | researchgate.net |
| Fe(II) | 6 | Octahedral | researchgate.net |
Table 1: Common Coordination Geometries of Metal-Anilinoacetate Complexes
The synthesis of metal-anilinoacetate complexes is generally straightforward. A common method involves the reaction of a metal salt, often a halide or acetate (B1210297), with the anilinoacetate ligand in a suitable solvent. nih.govnih.gov The reaction is typically carried out by mixing a solution of the metal salt with a solution of the deprotonated ligand. nih.gov The deprotonation of the carboxylic acid group of the ligand is often achieved by adding a base, such as sodium hydroxide (B78521). nih.gov
For example, a general procedure involves dissolving the anilinoacetate ligand in an aqueous or alcoholic solution, followed by the addition of a base to deprotonate the carboxylic acid. A solution of the metal salt is then added dropwise to the ligand solution, leading to the precipitation of the metal complex. The resulting solid can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the resulting complex, often 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants. nih.gov
Spectroscopic Characterization of Metal Complexes
The formation and structure of metal-anilinoacetate complexes are typically confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the anilinoacetate ligand. The coordination of the carboxylate group to the metal ion is confirmed by a shift in the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group. researchgate.net The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). researchgate.net Furthermore, shifts in the N-H stretching and bending vibrations indicate the coordination of the amino group to the metal center. jocpr.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. jocpr.com
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry of the complex. uobaghdad.edu.iq The position and intensity of these absorption bands can help to elucidate whether the complex has, for example, an octahedral, tetrahedral, or square planar geometry. uobaghdad.edu.iq Charge transfer bands, arising from electron transitions between the metal and the ligand, may also be observed. uobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the coordination to the metal ion. jofamericanscience.org
| Spectroscopic Technique | Key Observables | Information Gained |
| Infrared (IR) | Shifts in ν(COO⁻) and ν(N-H) bands; Appearance of ν(M-O) and ν(M-N) bands | Confirmation of coordination through carboxylate and amino groups |
| UV-Visible (UV-Vis) | Position and intensity of d-d transition bands | Determination of coordination geometry |
| NMR (for diamagnetic complexes) | Changes in chemical shifts of ligand protons and carbons | Elucidation of solution-state structure |
Table 2: Spectroscopic Data for Characterization of Metal-Anilinoacetate Complexes
Theoretical Studies of Metal-Ligand Interactions
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in metal-anilinoacetate complexes. nih.gov These theoretical studies can provide insights into the nature of the metal-ligand bond, including the contributions of electrostatic and covalent interactions. nih.gov
DFT calculations can be used to optimize the geometry of the complexes, and the calculated structural parameters can be compared with experimental data obtained from techniques like X-ray crystallography. bendola.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the reactivity and electronic properties of the complexes. researchgate.net Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the ligand and the metal ion, offering a deeper understanding of the donor-acceptor interactions within the complex. nih.gov Theoretical studies can also help in the interpretation of spectroscopic data, such as vibrational frequencies and electronic transitions. bendola.com
Advanced Synthetic Applications and Role As Intermediates
Role in the Synthesis of Heterocyclic Compounds
The N-phenylglycine core of Cyclohexyl 2-anilinoacetate is a well-established synthon for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. mdpi.comresearchgate.net The inherent reactivity of the anilinoacetate moiety can be harnessed through various cyclization strategies to yield important heterocyclic systems such as quinolones and oxindoles.
Quinolone Synthesis: Quinolones are a significant class of heterocyclic compounds, many of which exhibit important biological activity. mdpi.com Classical methods for quinolone synthesis, such as the Gould-Jacobs and Conrad-Limpach-Knorr reactions, utilize anilines as key starting materials. mdpi.comnih.gov this compound can be envisioned as a direct precursor in similar condensation and cyclization pathways. The anilinoacetate unit provides the requisite nitrogen atom and the adjacent two-carbon chain (N-CH₂-CO), which can undergo intramolecular cyclization reactions to form the quinolone ring system. For instance, condensation with β-ketoesters followed by thermal or acid-catalyzed cyclization offers a plausible route to functionalized 4-quinolones. nih.gov
Oxindole (B195798) Synthesis: The 3-substituted oxindole framework is another critical motif in medicinal chemistry. The de novo synthesis of these structures can be achieved from simple arylamines. nih.gov The anilinoacetate structure is primed for intramolecular cyclization to form the oxindole ring. This transformation can be achieved through methods like intramolecular Friedel-Crafts acylation or palladium-catalyzed C-H activation/cyclization, where the ester carbonyl is attacked by the ortho-position of the aniline (B41778) ring.
Furthermore, N-phenyl glycine (B1666218) derivatives can undergo decarboxylation to generate a methyleneamino synthon, which is reactive in annulation reactions for forming other complex heterocyclic systems, such as chromeno[2,3-b]pyrrol-4(1H)-ones. nih.gov
| Heterocyclic Target | Synthetic Strategy | Precursor Role of Anilinoacetate |
| Quinolones | Condensation with β-dicarbonyl compounds followed by intramolecular cyclization (e.g., Conrad-Limpach). mdpi.com | Provides the N-aryl-C₂ unit for ring formation. |
| Oxindoles | Intramolecular C-H functionalization or Friedel-Crafts type cyclization. nih.gov | The N-aryl acetate (B1210297) structure directly cyclizes to form the oxindole core. |
| Pyrrolones | Decarboxylative annulation reactions with suitable coupling partners. nih.gov | Acts as a source of a methyleneamino synthon upon decarboxylation. |
Application in Catalyst Design (e.g., as chiral ligands or organocatalysts)
The structural features of this compound make it an attractive candidate for applications in catalysis, both as a ligand for transition metal catalysts and as a precursor for organocatalysts.
Chiral Ligands: The nitrogen atom of the aniline group and the oxygen atom of the carbonyl ester can act as a bidentate chelate for various transition metals. This coordination ability is fundamental to the design of ligands for asymmetric catalysis. nih.gov If the cyclohexanol (B46403) used to synthesize the ester is chiral, this compound becomes a chiral ligand. Such ligands are crucial in enantioselective transformations, where the chiral environment created around the metal center dictates the stereochemical outcome of the reaction. The steric bulk of the cyclohexyl group can also play a significant role in influencing the selectivity of the catalytic process. Anilines and related amino derivatives are frequently incorporated into ligands for palladium-catalyzed cross-coupling and C-H functionalization reactions. nih.govresearchgate.net
Organocatalysts: N-aryl amino acids and their derivatives have been successfully employed as organocatalysts in various synthetic transformations. researchgate.net For example, they have been shown to catalyze the reduction of aromatic ketimines with high enantioselectivity. researchgate.net Furthermore, the core structure is present in Brønsted acid catalysts used for asymmetric transfer hydrogenation reactions. acs.org this compound can either be used directly or serve as a scaffold to synthesize more complex organocatalytic systems, leveraging the chirality of the cyclohexyl moiety or modifications on the phenyl ring.
Precursor in Materials Science (e.g., polymer chemistry, non-linear optics)
The application of N-phenylglycine derivatives extends into materials science, where they are utilized as key components in the development of advanced polymers and materials with specific optical properties.
Polymer Chemistry: A significant application of N-phenylglycine is as a co-initiator in photopolymerization processes. nih.govarranchemical.ie Upon exposure to UV light in the presence of a photosensitizer, N-phenylglycine undergoes photo-decomposition, generating radicals through a decarboxylation mechanism. hampfordresearch.com These radicals can then initiate the polymerization of monomers like acrylates, epoxides, and divinyl ethers. This property is exploited in technologies such as stereolithography and the formulation of polymeric dental materials. nih.gov this compound, as an ester derivative, is expected to exhibit similar photochemical reactivity, making it a valuable component for UV-curable coatings, inks, and 3D printing resins.
| Application Area | Mechanism/Role | Potential Advantage of Cyclohexyl Ester |
| Photopolymerization | Acts as a co-initiator, generating initiating radicals upon UV exposure via decarboxylation. hampfordresearch.com | The cyclohexyl group can improve solubility in non-polar monomer systems and influence the physical properties (e.g., glass transition temperature, hardness) of the final polymer. |
| Non-Linear Optics | The anilinoacetate moiety possesses a donor-π-acceptor electronic structure. | Can be incorporated as a monomer or side-chain in polymers to induce non-linear optical responses. |
Non-Linear Optics (NLO): Materials with second- or third-order non-linear optical properties are essential for applications in photonics and telecommunications. samaterials.comresearchgate.net The design of organic NLO materials often relies on creating molecules with a strong electronic asymmetry, typically a donor-π-acceptor (D-π-A) system. The anilinoacetate structure fits this paradigm, where the aniline nitrogen acts as an electron donor and the carbonyl group of the ester acts as an electron acceptor, conjugated through the phenyl ring. Anilinium salts, such as anilinium perchlorate, have been investigated as NLO materials, demonstrating the potential of the aniline core. nih.gov this compound could be used as a precursor to synthesize more complex NLO chromophores or be incorporated into a polymer backbone to create materials with a stable, macroscopic NLO response after electric field poling.
Design and Synthesis of Advanced Chemical Probes (non-biological)
Chemical probes are indispensable tools for sensing and imaging in chemical systems. The versatility of the N-aryl amino acid scaffold makes it an excellent platform for the design of such probes. mdpi.com
This compound can serve as a core structure that can be readily functionalized to create targeted chemical probes. For instance, reporter groups such as fluorophores can be attached to the phenyl ring to create fluorescent probes for detecting specific analytes or monitoring changes in a chemical environment (e.g., polarity, viscosity). The aniline nitrogen or the ester can be modified to introduce specific recognition elements that bind to a target of interest. The incorporation of unnatural amino acids like N-phenylglycine is a known strategy for developing novel molecular probes. acs.org The cyclohexyl group can also be modified or used to tune the probe's physical properties, such as its solubility and partitioning behavior in different media.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-aryl amino acid esters, a class to which Cyclohexyl 2-anilinoacetate belongs, has been an area of active research. Traditional methods for the synthesis of similar N-aryl phenylglycine O-alkyl esters have involved multi-step processes including esterification, bromination, and subsequent C-N bond formation. yakhak.org Future research will likely focus on the development of more streamlined and environmentally benign synthetic strategies.
One promising avenue is the direct N-arylation of cyclohexyl 2-aminoacetate or the esterification of 2-anilinoacetic acid with cyclohexanol (B46403). Transition-metal-free N-arylation methods, which utilize reagents like o-silylaryl triflates in the presence of cesium fluoride, offer a mild and efficient alternative to traditional copper- or palladium-catalyzed reactions. nih.gov These methods have shown broad substrate scope, including the arylation of various amines, and could be adapted for the synthesis of this compound.
Furthermore, the principles of green chemistry will undoubtedly guide the development of new synthetic routes. This includes the use of greener solvents, catalytic systems with high turnover numbers, and processes that minimize waste generation. For instance, the use of solid acid catalysts for esterification reactions is a well-established green technique that could be applied to the synthesis of this compound. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Direct N-arylation | Transition-metal-free conditions | Milder reaction conditions, avoidance of heavy metal catalysts |
| Catalytic Esterification | Use of solid acid catalysts | Ease of catalyst separation, reusability, reduced corrosion |
| One-pot Syntheses | Combining multiple steps | Reduced workup, improved efficiency, less solvent waste |
Advanced Computational Studies for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. The use of computational methods in the study of amino acids and their derivatives is a rapidly growing field. scielo.brnih.gov Future research will likely employ a range of computational techniques to build a comprehensive in-silico profile of this molecule.
Density Functional Theory (DFT) calculations can be used to determine the ground-state geometry, electronic structure, and spectroscopic properties of this compound. This information is crucial for understanding its stability and potential interactions with other molecules. Furthermore, computational methods can be used to predict thermodynamic properties, such as enthalpy of formation and Gibbs free energy, which are essential for designing and optimizing synthetic processes. scielo.br
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the cyclohexyl ring and the anilinoacetate moiety. Understanding the dynamic behavior of the molecule is important for predicting its biological activity and its properties in different solvent environments. Additionally, computational tools can be used to screen for potential applications, such as its binding affinity to biological targets or its suitability as a component in materials science.
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties | Understanding of stability and reactivity |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Prediction of biological interactions and material properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of potential bioactive molecules |
Exploration of Novel Reactivity and Selectivity Patterns
The chemical structure of this compound suggests a variety of potential reactions that could be explored. The arylamine moiety is known to be reactive towards electrophilic aromatic substitution, and the amino group itself is nucleophilic. openstax.orglibretexts.org The ester functionality can undergo hydrolysis or transesterification. Future research will likely focus on harnessing this reactivity to synthesize new derivatives with unique properties.
The anilino group is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. openstax.org However, this high reactivity can sometimes lead to polysubstitution. openstax.org Future studies may explore methods to control the selectivity of these reactions, for example, by transiently modifying the activating effect of the amino group through the formation of an amide. libretexts.org
Another area of interest is the potential for the arylamine to be converted into a diazonium salt. libretexts.orgfiveable.me Arenediazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through reactions such as the Sandmeyer reaction. libretexts.orgfiveable.me This would allow for the introduction of halogens, cyano groups, and other functionalities onto the aromatic ring, greatly expanding the chemical space accessible from this compound.
Integration with Automation and Artificial Intelligence in Chemical Synthesis
The synthesis and optimization of reaction conditions for molecules like this compound can be significantly accelerated through the use of automation and artificial intelligence (AI). sigmaaldrich.comwikipedia.orgmedium.com Automated synthesis platforms can perform reactions, purify products, and analyze results with high throughput and reproducibility. sigmaaldrich.comwikipedia.orgmedium.comresearchgate.net
AI and machine learning algorithms can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.org By training these algorithms on large datasets of chemical reactions, it is possible to create powerful predictive models that can guide experimental work. This synergy between AI and automation has the potential to dramatically reduce the time and resources required to develop and commercialize new chemical entities. acs.org
For this compound, an automated workflow could be envisioned where different synthetic routes are tested in parallel, and the data generated is used to train a machine learning model in real-time. This model could then predict the optimal conditions for achieving high yield and purity, which could be subsequently verified by the automated system.
Expanding Applications in Catalysis and Materials Science
The unique combination of a cyclohexyl group and an anilinoacetate moiety in this compound suggests a range of potential applications in catalysis and materials science. The cyclohexyl group is a common structural motif in many materials and can impart desirable properties such as stability and controlled volatility. chemicalbull.com
In catalysis, the anilinoacetate portion of the molecule could be functionalized to create novel ligands for metal catalysts. For example, the introduction of phosphine (B1218219) or other coordinating groups onto the aromatic ring could lead to new catalysts for cross-coupling reactions or asymmetric synthesis. The cyclohexyl group could influence the steric environment around the metal center, potentially leading to improved selectivity.
Q & A
Q. What computational methods are recommended for predicting the binding affinity of Cyclohexyl 2-anilinoacetate to protein targets?
Molecular dynamics (MD) simulations, particularly Binding Energy Distribution Analysis (BEDAM) and Multistate Spectral Database Methodology (MSDM), are robust approaches for calculating binding free energies. These methods account for ligand flexibility and multiple binding poses. For example, BEDAM employs implicit solvent models and adaptive sampling to estimate thermodynamic properties, while MSDM integrates experimental data to refine predictions . Key parameters include flat-bottom potentials for ligand-receptor distance restraints (δ = 1.5–2.0 Å) and angular restraints (δθ = 30°) to maintain binding pose stability during simulations .
Q. How does this compound compare structurally to related compounds like 2-Acetamido-2-cyclohexylacetic acid?
this compound shares a cyclohexyl backbone but differs in functional groups: it features an anilino (aromatic amine) and ester moiety, whereas 2-Acetamido-2-cyclohexylacetic acid contains an acetamido group and carboxylic acid. These differences influence solubility, hydrogen-bonding capacity, and biological activity. Computational comparisons using density functional theory (DFT) can quantify electronic effects, while molecular docking reveals variations in target binding modes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
While specific safety data for this compound is limited, analogous compounds (e.g., cyclohexane derivatives) require standard operating procedures (SOPs) for organic solvents:
- Use fume hoods to minimize inhalation exposure.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizing agents. Emergency measures include rinsing exposed areas with water and consulting a physician immediately .
Advanced Research Questions
Q. How do cyclohexyl ring conformations influence the thermodynamic stability of this compound in solution?
The chair conformation of the cyclohexyl ring significantly impacts energy minima. Inversion of the chair (C3/C5 axial vs. equatorial positions) creates a free-energy difference of ~5.69 kcal/mol, as shown for similar disubstituted compounds. At equilibrium, the dominant conformer (e.g., structure 7a) can be identified via MP2/cc-pVDZ-level optimizations. Nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY) or temperature-dependent IR can experimentally validate conformational populations .
Q. How can discrepancies in binding free energy calculations between SDM and BEDAM methodologies be resolved?
Systematic deviations arise from differences in force fields and sampling protocols. For example, SDM may underestimate entropy changes due to rigid-body approximations, while BEDAM better accounts for ligand flexibility. To reconcile
Q. What synthetic routes and structure-activity relationships (SARs) enhance the cytotoxicity of this compound derivatives?
The Ugi four-component reaction in protic ionic liquids (e.g., ethylammonium nitrate) efficiently synthesizes α-phenylacetamido amides. SAR studies reveal:
- Bulky substituents (e.g., cyclohexyl) improve cytotoxicity by enhancing target engagement (GI₅₀ < 1 µM in cancer cell lines).
- Acetylenic hydrogen removal reduces activity, suggesting a role for hydrogen bonding.
- Microwave-assisted synthesis accelerates library generation for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
